10-Acetyllactyldithranol
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Overview
Description
10-Acetyllactyldithranol, also known as Anthralin, is a synthetic compound that has been used in the treatment of psoriasis for many years. It is a member of the anthracene derivative family and is known for its anti-inflammatory and anti-proliferative properties.
Mechanism of Action
The exact mechanism of action of 10-Acetyllactyldithranol is not fully understood. It is believed to work by inhibiting the growth of skin cells and reducing inflammation. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, which are known to play a role in the development of psoriasis.
Biochemical and Physiological Effects
10-Acetyllactyldithranol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, it has been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are known to play a role in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 10-Acetyllactyldithranol in lab experiments is its well-established safety profile. It has been used in the treatment of psoriasis for many years and has been shown to be safe and effective. In addition, it is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using 10-Acetyllactyldithranol in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 10-Acetyllactyldithranol. One area of research is the development of new formulations of the compound that improve its solubility in water. Another area of research is the investigation of its potential use in the treatment of other inflammatory skin disorders, such as atopic dermatitis. Finally, there is a need for further studies to elucidate the mechanism of action of 10-Acetyllactyldithranol and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 10-Acetyllactyldithranol involves the reaction of anthrone with potassium hydroxide, followed by acetylation with acetic anhydride. The final product is obtained through a process of lactonization. The reaction is shown below:
Scientific Research Applications
10-Acetyllactyldithranol has been extensively studied for its potential use in the treatment of psoriasis. It has been found to be effective in reducing the symptoms of psoriasis, including scaling, redness, and itching. In addition, it has been shown to have anti-inflammatory and anti-proliferative properties, which make it a promising candidate for the treatment of other inflammatory skin disorders.
properties
CAS RN |
128864-31-3 |
---|---|
Product Name |
10-Acetyllactyldithranol |
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[(2S)-1-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1 |
InChI Key |
ZNHRCUQJUPBMDB-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
SMILES |
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Canonical SMILES |
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Other CAS RN |
128864-31-3 |
synonyms |
10-acetyllactyldithranol 10-acetyllaktyldithranol |
Origin of Product |
United States |
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